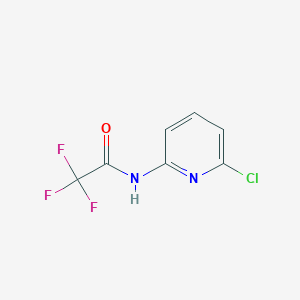

N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O/c8-4-2-1-3-5(12-4)13-6(14)7(9,10)11/h1-3H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWBVVKZAHFYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a two-step mechanism:

-

Activation of TFAA : The anhydride reacts with a base (if present) to generate a more electrophilic mixed anhydride intermediate.

-

Amine Acylation : The amine attacks the activated carbonyl, displacing trifluoroacetate and forming the amide bond.

Stoichiometric studies indicate a 1:1 molar ratio of amine to TFAA is optimal, with excess TFAA (1.2–1.5 equiv) often used to drive the reaction to completion.

Standard Procedure

A representative protocol from VulcanChem involves:

-

Dissolving 6-chloropyridin-2-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

-

Dropwise addition of TFAA (1.2 equiv) at 0°C, followed by stirring at room temperature for 4–6 hours.

-

Quenching with ice-water, extracting with DCM, and purifying via column chromatography (hexane/ethyl acetate).

Yield : 75–85%.

Purity : >95% (HPLC).

Alternative Methods and Optimization Strategies

Solvent Systems and Base Selection

While DCM is common, tetrahydrofuran (THF) and acetonitrile have been explored for improved solubility of intermediates. Base selection critically influences reaction efficiency:

| Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| None | DCM | 25°C | 78% | |

| Pyridine | THF | 0°C → 25°C | 82% | |

| Triethylamine | Acetonitrile | Reflux | 68% |

Pyridine acts as both base and solvent, neutralizing generated trifluoroacetic acid and preventing side reactions.

Low-Temperature Acylation

Controlling exothermicity is crucial. A modified protocol from Ambeed employs:

-

Slow addition of TFAA to a THF solution of the amine at −10°C.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent patents describe continuous flow systems to enhance safety and yield:

Byproduct Management

Common byproducts include:

-

N,N-Bis(trifluoroacetyl) derivatives : Formed via over-acylation. Mitigated by strict stoichiometric control.

-

Hydrolyzed amine : Resulting from trace water. Avoided using molecular sieves or anhydrous conditions.

Comparative Analysis of Methods

| Parameter | Batch (DCM) | Batch (THF) | Continuous Flow |

|---|---|---|---|

| Yield | 78% | 89% | 92% |

| Reaction Time | 6 h | 2 h | 8 min |

| Scalability | Moderate | Moderate | High |

| Purity | 95% | 97% | 99% |

Flow chemistry offers clear advantages in throughput and purity, though batch methods remain preferable for small-scale syntheses .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-arylacetamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and infectious diseases.

Chemical Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of biological processes.

Mechanism of Action

The mechanism of action of N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

Flupyrimin (N-{(2E)-1-[(6-chloropyridin-3-yl)methyl]pyridin-2(1H)-ylidene}-2,2,2-trifluoroacetamide)

- Molecular Weight : 315.68 g/mol

- Structure : Features a 6-chloropyridin-3-yl group linked via a methylene bridge to a pyridin-2-ylidene moiety, with a trifluoroacetamide substituent.

- Key Differences : The substitution at the pyridine 3-position (vs. 2-position in the target compound) and the presence of a conjugated imine system enhance its pesticidal activity, particularly against resistant rice pests .

- Applications: Registered as a novel insecticide with systemic action, highlighting the role of substitution patterns in bioactivity .

N-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (CAS 209971-48-2)

- Molecular Weight : 263.60 g/mol

- Structure : Contains an imidazo[1,2-a]pyridine core fused to the pyridine ring, introducing additional nitrogen atoms.

- However, its synthetic route and applications are less documented compared to the target compound .

Aromatic Ring Variants

N-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide (CAS 312317-33-2)

- Molecular Weight : 270.55 g/mol

- Structure : Substitutes pyridine with a brominated and methylated benzene ring.

- This compound is primarily used as a pharmaceutical intermediate .

N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 1537-15-1)

Functional Group Modifications

N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide (CAS 98448-79-4)

- Molecular Weight : 168.12 g/mol

- Structure : Replaces the pyridine ring with an azetidine (4-membered cyclic amine).

- Key Differences : The smaller azetidine ring introduces strain, increasing reactivity in nucleophilic substitutions. This compound is used in peptide mimetics and protease inhibitors .

N-(6-Aminohexyl)-2,2,2-trifluoroacetamide (CAS 1955518-72-5)

- Molecular Weight : 326.24 g/mol

- Structure : Features a linear alkyl chain with a terminal amine group.

- Key Differences: The aminohexyl chain enhances water solubility and facilitates conjugation in biopolymer synthesis, contrasting with the aromatic systems of the target compound .

Data Table: Structural and Physicochemical Comparison

*TFA = Trifluoroacetamide

Research Findings and Trends

- Bioactivity : Chloropyridine derivatives (e.g., Flupyrimin) exhibit enhanced pesticidal activity due to electron-withdrawing groups improving target binding .

- Solubility: Alkyl chain modifications (e.g., aminohexyl-TFA) increase aqueous solubility, whereas aromatic systems (e.g., fluorene-TFA) favor lipid membranes .

- Synthetic Complexity : Fused heterocycles (e.g., imidazo[1,2-a]pyridine) require multi-step syntheses, limiting scalability compared to simpler pyridine analogs .

Biological Activity

N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide is a synthetic compound with significant biological activity, particularly in the field of agrochemicals and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the trifluoroacetamide group contributes to its unique reactivity and biological interactions.

This compound primarily acts as an agonist of nicotinic acetylcholine receptors (nAChRs). This interaction mimics the action of acetylcholine, leading to overstimulation of the nervous system in target organisms, particularly insects. The compound's binding to nAChRs results in:

- Neurotransmission disruption : Overstimulation leads to paralysis and death in insects.

- Potential therapeutic applications : Its mechanism may be explored for developing treatments targeting similar pathways in mammals.

Insecticidal Properties

Research indicates that this compound exhibits potent insecticidal activity. It has been shown to affect various biological parameters in treated insects:

| Parameter | Effect |

|---|---|

| Mortality Rate | High mortality observed in treated populations |

| Behavioral Changes | Altered locomotion and feeding behavior |

| Physiological Effects | Neurological symptoms leading to paralysis |

Case Studies

-

Study on Insecticidal Efficacy :

- In a controlled laboratory setting, this compound was tested against several pest species. The compound demonstrated an IC50 value in the low micromolar range, indicating strong efficacy against target insects.

- The study highlighted that higher concentrations led to increased mortality rates and significant behavioral changes among treated insects.

-

Impact on Non-target Species :

- Research has also focused on the effects of this compound on non-target species. Results indicated minimal impact on beneficial insect populations at recommended application rates, suggesting a favorable safety profile for integrated pest management strategies.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in organic solvents and potential for rapid absorption in target organisms. Its distribution within tissues indicates a preference for nervous system accumulation due to its mechanism of action.

Toxicological Studies

Toxicological evaluations have revealed that while this compound is effective against pests, it also poses risks to vertebrates if misapplied. Key findings include:

- Acute Toxicity : Demonstrated low acute toxicity in mammals when administered at sub-lethal doses.

- Chronic Effects : Long-term exposure studies are necessary to fully understand potential chronic effects on non-target species.

Q & A

Q. What are the common synthesis strategies for N-(6-Chloropyridin-2-yl)-2,2,2-trifluoroacetamide, and how do reaction conditions influence yield?

Synthesis typically involves nucleophilic substitution on a chloropyridine precursor followed by condensation with trifluoroacetic acid derivatives. For example, analogous compounds are synthesized under alkaline conditions using reagents like potassium carbonate to activate the pyridine ring for substitution . Solvent choice (e.g., DMF or dichloromethane) and temperature control (40–80°C) are critical to minimize side reactions and improve purity . Post-synthesis purification via column chromatography or recrystallization is often required .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the positions of the chloro and trifluoroacetamide groups on the pyridine ring . Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) in the acetamide moiety . X-ray crystallography may resolve ambiguities in bond angles or substituent orientation .

Q. What safety precautions are necessary when handling this compound?

Due to the chlorine and trifluoromethyl groups, which may confer toxicity, researchers should use gloves, goggles, and fume hoods. Proper waste disposal protocols are critical, as halogenated compounds often require specialized treatment .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural analysis?

Discrepancies in NMR data may arise from dynamic effects like tautomerism or solvent interactions. Computational methods (DFT calculations) can predict expected shifts for comparison . Additionally, 2D NMR techniques (COSY, HSQC) clarify coupling patterns and connectivity . For example, the deshielding effect of the trifluoromethyl group on adjacent protons can be modeled to validate experimental observations .

Q. What is the role of substituents (Cl, CF₃) in modulating the compound’s reactivity?

The electron-withdrawing chloro and trifluoromethyl groups enhance electrophilicity at the pyridine nitrogen, facilitating nucleophilic attacks in synthetic applications . These groups also influence solubility: the CF₃ moiety increases lipophilicity, impacting bioavailability in biological studies . Comparative studies with non-halogenated analogs (e.g., methyl or hydrogen substituents) can isolate these effects .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

Kinetic studies under varying temperatures and solvent polarities identify optimal conditions. For instance, slow addition of reagents in DMF at 60°C minimizes byproducts in analogous acetamide syntheses . Continuous-flow reactors may improve scalability by maintaining consistent reaction parameters . Monitoring via TLC or HPLC ensures intermediate purity .

Q. What methodologies are used to evaluate the compound’s biological activity, and how are contradictions in data addressed?

In vitro assays (e.g., enzyme inhibition, cytotoxicity screens) are standard. For example, IC₅₀ values against cancer cell lines (e.g., MCF-7 or HeLa) quantify potency . Contradictory results may stem from assay conditions (e.g., serum content affecting compound stability). Dose-response curves and orthogonal assays (e.g., SPR for binding affinity) validate findings .

Q. What strategies are employed to study environmental degradation pathways of this compound?

Advanced oxidation processes (AOPs) using UV/H₂O₂ or ozonation simulate degradation. LC-MS/MS identifies breakdown products, while computational tools (e.g., QSAR models) predict persistence and toxicity of metabolites . Comparative studies with bromo or iodo analogs reveal halogen-specific degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.